1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol
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Overview
Description
1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.3434 g/mol This compound is known for its structural complexity, featuring a propanol backbone substituted with a benzylamino group and a naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol typically involves the reaction of 1-naphthol with 1-chloro-2-propanol in the presence of a base to form the naphthyloxypropanol intermediate. This intermediate is then reacted with benzylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzylamino and naphthyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the naphthyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure, featuring a propanol backbone and a naphthyloxy group.
1-(Dibenzylamino)-3-(2-naphthyloxy)-2-propanol: Another compound with structural similarities, used in various chemical applications.
Uniqueness
1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
18542-14-8 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C20H21NO2/c22-18(14-21-13-16-7-2-1-3-8-16)15-23-20-12-6-10-17-9-4-5-11-19(17)20/h1-12,18,21-22H,13-15H2 |
InChI Key |
KZYHAULBIOCDFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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